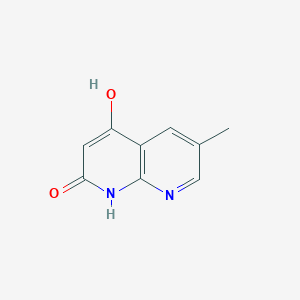
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a tridentate ligand that contains a terpyridine site with a chlorine atom at the 4-position. This compound is known for its ability to coordinate with various metal ions, forming different coordination polymers .
Méthodes De Préparation
The synthesis of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine typically involves the reaction of 4-chloropyridine with other pyridine derivatives under specific conditions. One common method includes the use of Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) or α-hydroxy-ω-carboxy-functionalized poly(ethylene oxide) to afford monoterpyridine terminated telechelics . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.
Analyse Des Réactions Chimiques
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions, particularly with nucleophiles, to form various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine has a wide range of scientific research applications, including:
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine involves its coordination with metal ions through the terpyridine site and the chlorine atom at the 4-position. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is unique due to its specific structure and coordination abilities. Similar compounds include:
4-chloro-2,2’6’,2’'-terpyridine: Another tridentate ligand with similar coordination properties.
(4-chloropyridin-2-yl)methanol: A related compound with a different functional group that affects its reactivity and applications.
2-chloro-4-(hydroxymethyl)pyridine: Another similar compound with distinct chemical properties and uses.
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behaviors.
Propriétés
Formule moléculaire |
C15H8Cl3N3 |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C15H8Cl3N3/c16-9-1-3-19-12(5-9)14-7-11(18)8-15(21-14)13-6-10(17)2-4-20-13/h1-8H |
Clé InChI |
QCBDNDDAQITXSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Cl)C2=CC(=CC(=N2)C3=NC=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)


![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
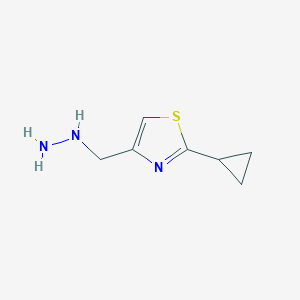
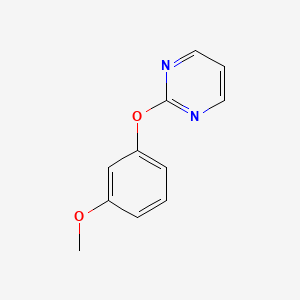
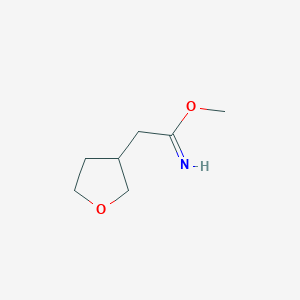
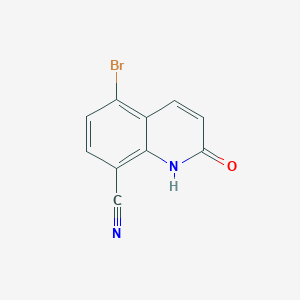
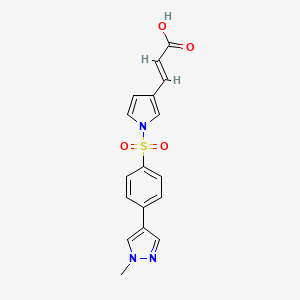
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)

